molecular formula C12H16O B1658460 1-(3,5-Dimethylphenyl)butan-1-one CAS No. 61088-39-9

1-(3,5-Dimethylphenyl)butan-1-one

Cat. No.: B1658460
CAS No.: 61088-39-9
M. Wt: 176.25
InChI Key: MAGSUWXDMPQLFJ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)butan-1-one is a substituted aromatic ketone with the molecular formula C₁₂H₁₆O and a molecular weight of 176.26 g/mol. Its structure features a butanone backbone (a four-carbon chain terminating in a ketone group) attached to a 3,5-dimethylphenyl ring.

Properties

CAS No.

61088-39-9

Molecular Formula

C12H16O

Molecular Weight

176.25

IUPAC Name

1-(3,5-dimethylphenyl)butan-1-one

InChI

InChI=1S/C12H16O/c1-4-5-12(13)11-7-9(2)6-10(3)8-11/h6-8H,4-5H2,1-3H3

InChI Key

MAGSUWXDMPQLFJ-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CC(=CC(=C1)C)C

Canonical SMILES

CCCC(=O)C1=CC(=CC(=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3,5-Dimethylphenyl)butan-1-one with three analogs identified in the evidence, focusing on structural features, electronic effects, and functional implications.

Table 1: Structural and Functional Comparison

Compound Name Substituents on Phenyl Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound 3,5-dimethyl Ketone 176.26 High lipophilicity; potential intermediate in organic synthesis
1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione 3,5-difluoro, 4,4,4-trifluoro Two ketones (dione) 266.11 (calc.) Enhanced acidity (electron-withdrawing F); used in coordination chemistry
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodophenyl)butan-1-one 3-iodo, dioxane ring Ketone, ether 428.28 (calc.) Halogen bonding potential; high molecular weight for crystallographic studies
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride 3,5-dimethyl Amine (protonated) 239.78 (calc.) Basic properties; pharmaceutical applications (e.g., chiral intermediates)

Key Comparisons

Substituent Effects Electron-Donating vs. In contrast, the fluorine substituents in 1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione withdraw electron density, enhancing the acidity of adjacent protons and facilitating deprotonation in basic conditions . Steric Bulk: The 3,5-dimethyl substitution creates steric hindrance, which may slow reaction kinetics compared to less-substituted analogs. The dioxane ring in the iodophenyl derivative introduces additional steric constraints and conformational rigidity .

Functional Group Diversity Ketone vs. Amine: The ketone group in this compound renders it neutral and polar, favoring solubility in organic solvents. The amine derivative, however, is basic and forms hydrochloride salts, enhancing water solubility and bioavailability in pharmaceutical contexts . Dione vs.

Applications

  • Crystallography : The iodophenyl analog’s heavy atom (iodine) improves X-ray diffraction contrast, a feature leveraged in crystallographic studies using programs like SHELXL or ORTEP .
  • Pharmaceuticals : The amine derivative’s chiral center and salt-forming ability highlight its role as a chiral building block in drug synthesis .

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